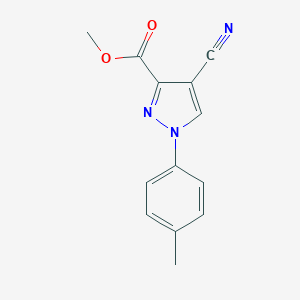
methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MCP is a pyrazole derivative that is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and appetite.
Biochemical and Physiological Effects:
methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has also been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. In addition, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been found to have a positive effect on cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its stability and solubility in a variety of solvents. It is also relatively easy to synthesize in large quantities, making it a cost-effective option for researchers. However, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has some limitations as well, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs based on the structure of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate. Researchers are also investigating the potential use of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate and its potential side effects.
In conclusion, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its unique chemical structure and properties make it a promising candidate for the development of new drugs, and it has been found to exhibit a wide range of biological activities. Further studies are needed to fully understand the mechanism of action of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate and its potential side effects, but the future looks bright for this promising compound.
Métodos De Síntesis
The synthesis of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-1,3-dioxolan-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-methyl-1,3-dioxolane-2-ylidenehydrazine. Finally, methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is obtained by the reaction of 4-methyl-1,3-dioxolane-2-ylidenehydrazine with ethyl cyanoacetate in the presence of acetic anhydride. The synthesis of methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. methyl 4-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate has also been shown to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C13H11N3O2 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
methyl 4-cyano-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-9-3-5-11(6-4-9)16-8-10(7-14)12(15-16)13(17)18-2/h3-6,8H,1-2H3 |
Clave InChI |
MTCLBCJTBZBKPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C#N |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2-(2,4-dichloroanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B282944.png)
![4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B282946.png)
![4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B282947.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B282948.png)
![2-bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282950.png)
![2-bromo-N-{5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B282951.png)
![N-[4-(4-benzyl-5-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-3-methylbenzamide](/img/structure/B282953.png)
![N-{4-[4-benzyl-5-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282955.png)
![N-{4-[4-benzyl-5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}-2-chlorobenzamide](/img/structure/B282956.png)
![N-[4-(4-benzyl-5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B282960.png)
![N-{4-[4-methyl-5-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B282961.png)
![N-(3-{5-[(2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-2-methylbenzamide](/img/structure/B282968.png)
![2-methyl-N-[3-[4-methyl-5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B282969.png)
![2-{[9-(2-phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl]sulfanyl}propanoic acid](/img/structure/B282970.png)